molecular formula C9H13NO B13961823 1-Butyl-2(1H)-pyridinone CAS No. 27361-14-4

1-Butyl-2(1H)-pyridinone

Cat. No.: B13961823
CAS No.: 27361-14-4
M. Wt: 151.21 g/mol
InChI Key: BZVYKHSPGOAMDB-UHFFFAOYSA-N
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Description

1-Butylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the 1-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the alkylation of pyridin-2(1H)-one with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridin-2(1H)-one, followed by the addition of butyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-butylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-2-hydroxypyridine.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, strong bases.

Major Products:

    Oxidation: 1-Butylpyridin-2(1H)-one N-oxide.

    Reduction: 1-Butyl-2-hydroxypyridine.

    Substitution: Various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

1-Butylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-butylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

1-Butylpyridin-2(1H)-one can be compared with other pyridin-2(1H)-one derivatives:

    1-Methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a butyl group. It has different solubility and reactivity properties.

    1-Ethylpyridin-2(1H)-one: Contains an ethyl group, leading to variations in its chemical behavior and applications.

    1-Propylpyridin-2(1H)-one: The propyl group affects its physical and chemical properties compared to the butyl derivative.

The uniqueness of 1-butylpyridin-2(1H)-one lies in its specific combination of hydrophobic and hydrogen-bonding interactions, making it a valuable compound for various applications.

Properties

CAS No.

27361-14-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-butylpyridin-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-7-10-8-5-4-6-9(10)11/h4-6,8H,2-3,7H2,1H3

InChI Key

BZVYKHSPGOAMDB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC=CC1=O

Origin of Product

United States

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